{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride
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Overview
Description
{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is an organic compound that belongs to the class of trifluoromethylbenzenes These compounds are characterized by the presence of a benzene ring substituted with trifluoromethyl groups, which impart unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly for its pharmacological properties.
Mechanism of Action
The mechanism of action of {[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)phenylboronic acid
- 4-(Trifluoromethyl)phenol
- 4-(Trifluoromethyl)benzylamine
Uniqueness
{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is unique due to the presence of both fluoro and trifluoromethyl groups, which impart distinct chemical properties. These groups can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds .
Properties
Molecular Formula |
C9H10ClF4N |
---|---|
Molecular Weight |
243.63 g/mol |
IUPAC Name |
1-[4-fluoro-3-(trifluoromethyl)phenyl]-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H9F4N.ClH/c1-14-5-6-2-3-8(10)7(4-6)9(11,12)13;/h2-4,14H,5H2,1H3;1H |
InChI Key |
PEWMTDDRJLIBNY-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=C(C=C1)F)C(F)(F)F.Cl |
Origin of Product |
United States |
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